Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h1-5H,6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSFCRIJARLXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-7-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . The reaction conditions often include the use of catalysts such as dibenziodolium triflate and can be conducted under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic substitution reactions, particularly in the presence of alkyl halides or acyl chlorides. For example:
-
Alkylation : Reaction with methyl iodide in basic conditions yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride produces N-acetylated analogs.
Table 1: Substitution Reactions of the Amine Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methyl derivative | 75–85% | |
| Acetyl chloride | Pyridine, RT | N-Acetylated analog | 80–90% |
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic heterocycles. For instance:
-
Catalyst-Driven Cyclization : Using palladium catalysts, the amine group reacts with adjacent electrophilic sites to form fused tricyclic structures.
Table 2: Cyclization Pathways
| Catalyst | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Pd(OAc)<sub>2</sub> | DMF, 100°C, 12h | Tricyclic imidazo-quinoline | Drug discovery |
Cross-Coupling Reactions
The aromatic imidazo-pyridine system enables metal-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reaction with aryl boronic acids under Pd catalysis introduces aryl groups at the C3 position .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .
Table 3: Cross-Coupling Examples
Multicomponent Reactions (MCRs)
The compound serves as a building block in MCRs for synthesizing complex heterocycles:
-
Groebke-Blackburn-Bienaymé Reaction : Combines with aldehydes and isocyanides to form imidazo[1,2-a]pyridine-fused polyheterocycles .
Table 4: MCR-Based Transformations
| Components | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Aldehyde, Isocyanide | None | Ethanol, reflux | Fused tetracyclic derivative | 60–70% |
Reductive Amination
The primary amine reacts with ketones or aldehydes in reductive amination:
Table 5: Reductive Amination Examples
| Carbonyl Compound | Reductant | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetophenone | NaBH<sub>4</sub> | MeOH, RT, 6h | 85–90% |
Acid-Base Reactions
The dihydrochloride salt form undergoes neutralization with bases (e.g., NaOH) to regenerate the free amine .
Key Mechanistic Insights:
-
Amine Reactivity : The primary amine group drives nucleophilic substitutions and reductive amination .
-
Aromatic Electrophilic Substitution : The C3 position of the imidazo-pyridine ring is highly reactive toward electrophiles .
-
Catalyst Dependency : Palladium and copper catalysts enhance cross-coupling efficiency .
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride exhibits significant antibacterial properties. Derivatives of this compound have shown potent activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. For instance, studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis strains, highlighting its potential for treating tuberculosis .
Anticancer Properties
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Its derivatives have demonstrated promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) studies have provided insights into how modifications to the imidazo[1,2-a]pyridine scaffold can enhance its anticancer efficacy .
Other Biological Activities
This compound has been explored for various other pharmacological activities, including:
- Antiviral : Exhibits activity against viral pathogens.
- Antiparasitic : Shows promise in treating parasitic infections.
- Anti-inflammatory : Demonstrates potential in reducing inflammation.
- Analgesic : Linked to pain relief properties.
These activities make it a versatile compound for further research and development in pharmaceuticals .
Case Study 1: Antimycobacterial Activity
A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that specific compounds exhibited remarkable activity against Mycobacterium tuberculosis with MIC values as low as 0.006 µM. These findings underscore the potential of imidazo[1,2-a]pyridine derivatives as lead compounds in the fight against drug-resistant tuberculosis .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound 13 | ≤0.006 | Highly potent against Mtb |
| Compound 18 | ≤0.006 | Superior to clinical candidate PA-824 |
Case Study 2: Anticancer Efficacy
Research has shown that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. A particular derivative was tested against a panel of cancer cell lines and demonstrated significant cytotoxicity with IC50 values below 10 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 8.5 | Significant cytotoxicity |
| MCF-7 (Breast Cancer) | 9.0 | Induces apoptosis |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
The following table summarizes compounds with high structural similarity to Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride, based on molecular descriptors (e.g., Tanimoto coefficients):
| Compound Name | Similarity Score | CAS Number | Key Structural Differences |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 0.98 | 56621-99-9 | Pyrimidine ring (vs. pyridine) at fused position |
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride | 0.91 | 1914148-56-3 | 1,5-a fusion pattern; ethyl carboxylate substituent |
| Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride | 0.83 | 1616526-83-0 | Carboxylic acid group (vs. methanamine) at 7-position |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine | 0.60 | 1335299-39-2 | 4-Fluorophenyl substituent; pyrimidine core |
Critical Analysis of Structural and Functional Differences
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride (Similarity: 0.98)
- Structural Divergence : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms vs. one).
- The additional nitrogen may enhance hydrogen-bonding interactions with targets such as kinases or GPCRs .
Ethyl Imidazo[1,5-a]pyridine-7-carboxylate Hydrochloride (Similarity: 0.91)
- Structural Divergence : 1,5-a fusion pattern (vs. 1,2-a) and an ethyl carboxylate ester at the 7-position.
- The ester group introduces steric bulk and hydrolytic instability compared to the methanamine group in the parent compound .
Imidazo[1,5-a]pyridine-7-carboxylic Acid Dihydrochloride (Similarity: 0.83)
- Structural Divergence : Carboxylic acid substituent (vs. methanamine) at the 7-position.
- Implications : The acidic group may reduce membrane permeability but improve solubility. This compound could serve as a precursor for amide-based prodrugs or as a polar pharmacophore in drug design .
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (Similarity: 0.60)
- Structural Divergence : Incorporates a 4-fluorophenyl group and a pyrimidine core.
- The pyrimidine core may confer selectivity toward folate-dependent enzymes or purinergic receptors .
Biological Activity
Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique bicyclic structure, has been investigated for its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉ClN₃, with a molecular weight of approximately 183.64 g/mol. Its structure includes an imidazole ring fused to a pyridine, which contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
This compound exhibits potent antibacterial properties against both gram-positive and gram-negative bacteria as well as Mycobacterium species. Research indicates that derivatives of this compound have demonstrated minimum inhibitory concentrations (MICs) as low as 0.03 to 5 µM against Mycobacterium tuberculosis strains, including multidrug-resistant variants .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridin Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound 1 | M. tuberculosis H37Rv | 0.03 |
| Compound 2 | M. bovis BCG | 0.05 |
| Compound 3 | Gram-positive bacteria | 0.5 - 2.0 |
| Compound 4 | Gram-negative bacteria | 1.0 - 3.5 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Some derivatives have shown cytotoxic effects against multiple cancer cell lines, indicating their potential for development into therapeutic agents for cancer treatment .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives on cancer cell lines, several compounds were tested against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 25 µM, demonstrating significant anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it has been suggested that the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Table 2: Mechanistic Insights into Biological Activity
| Biological Target | Mechanism of Action | Reference |
|---|---|---|
| Enzyme A | Inhibition | |
| Receptor B | Modulation | |
| Enzyme C | Activation |
Recent Developments
Recent studies have focused on optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives through structural modifications. Research has shown that these modifications can enhance the efficacy against resistant strains of bacteria and improve anticancer properties .
Pharmacokinetics
In vivo pharmacokinetic evaluations in animal models have demonstrated favorable absorption and distribution profiles for certain derivatives of this compound. For example, one study reported a significant area under the curve (AUC) and maximum concentration (Cmax) for a derivative administered orally .
Table 3: Pharmacokinetic Data for Selected Derivatives
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| Derivative A | 411 | 181 | 0.25 | 5 |
| Derivative B | 3850 | 337 | 0.5 | ND |
Q & A
Q. What computational tools model the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- QSAR models : Use Schrödinger’s QikProp to predict logP, CNS permeability, and hERG inhibition .
- ADMET prediction : Apply SwissADME or ProTox-II for hepatotoxicity and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
